molecular formula C23H24BrFN4OS B2637927 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 1216914-66-7

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2637927
CAS No.: 1216914-66-7
M. Wt: 503.43
InChI Key: SGUQIBMJNGWRFP-UHFFFAOYSA-N
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Description

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the bromophenyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of Bromophenyl and Fluorophenyl Groups: These groups can be introduced through substitution reactions, where appropriate reagents and conditions are used to attach the bromophenyl and fluorophenyl moieties to the spirocyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromophenyl and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reagents, nucleophiles, and catalysts are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new functional groups in place of the bromophenyl or fluorophenyl groups.

Scientific Research Applications

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism by which 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The spirocyclic structure may allow it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • 2-{[3-(4-Bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Uniqueness

What sets 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide apart from similar compounds is its specific combination of functional groups and the presence of the fluorophenyl moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrFN4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-8-17(24)9-7-16)22(28-23)31-15-20(30)26-19-5-3-4-18(25)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUQIBMJNGWRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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